molecular formula C13H23NS B13973253 (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol

(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol

Cat. No.: B13973253
M. Wt: 225.40 g/mol
InChI Key: COEBQWGJGHRHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropyl-2-azaspiro[45]decan-8-yl)methanethiol is a chemical compound with the molecular formula C13H23NS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with various biological molecules, affecting their function. The spiro structure also allows for unique interactions with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its specific combination of a spiro structure and a thiol group. This combination allows for distinct chemical reactivity and potential biological activities that are not observed in similar compounds with different functional groups.

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

(2-cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol

InChI

InChI=1S/C13H23NS/c15-9-11-3-5-13(6-4-11)7-8-14(10-13)12-1-2-12/h11-12,15H,1-10H2

InChI Key

COEBQWGJGHRHKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C2)CCC(CC3)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.